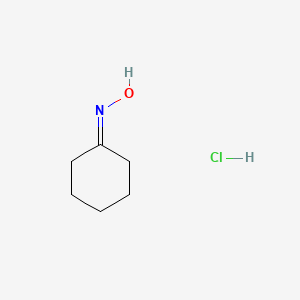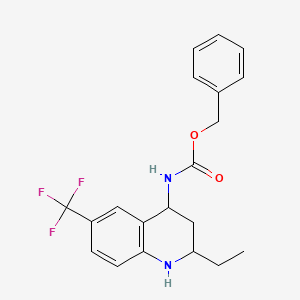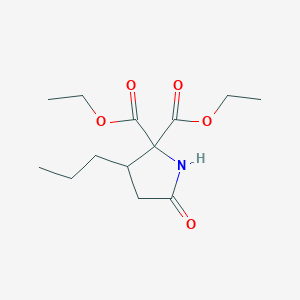
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with propyl and oxo groups, and two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of bioactive molecules, including potential drugs for treating proliferative disorders and as Janus kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Photochemistry: It is utilized in the photochemical synthesis of tricyclic aziridines, which are valuable intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but lacks the propyl and oxo groups.
Diethyl 2,2-dicarboxylate: Another related compound with different substituents on the pyrrolidine ring.
Uniqueness
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2614-71-3 |
|---|---|
Molekularformel |
C13H21NO5 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-4-7-9-8-10(15)14-13(9,11(16)18-5-2)12(17)19-6-3/h9H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
KTRDJYLZVTYUFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


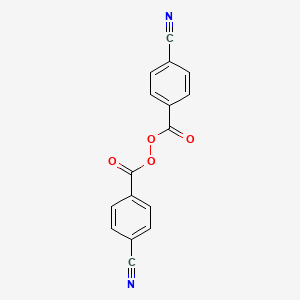
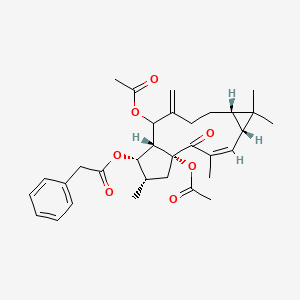
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
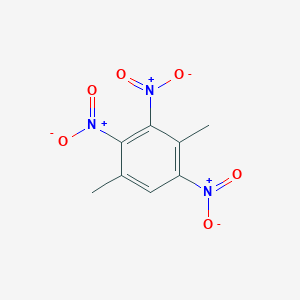



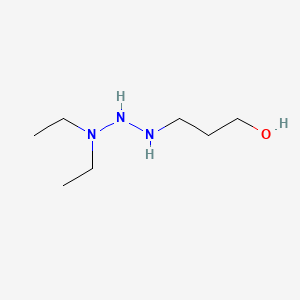
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)
